

Measuring p60c-src Kinase Activity: An Application Note and Protocol

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Compound of Interest

Compound Name: p60c-src Substrate

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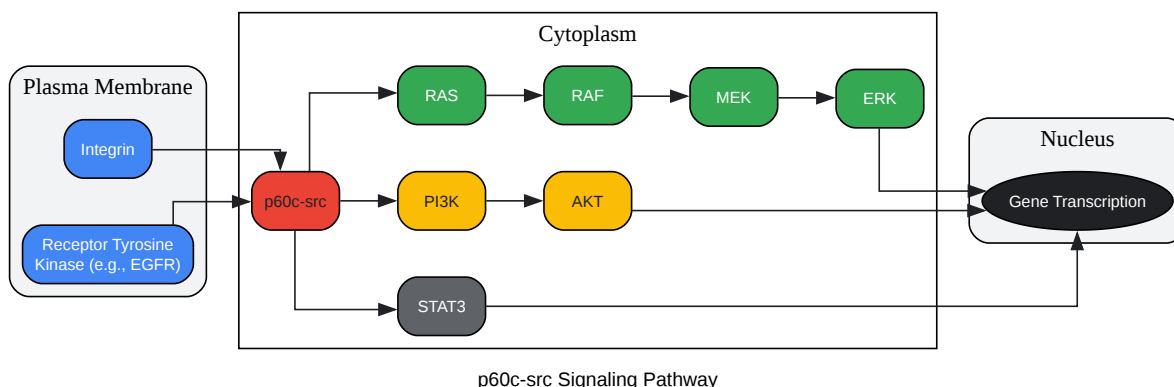
Introduction

The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of numerous cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of c-Src activity is frequently observed in various human cancers, making it a critical target for therapeutic intervention.[1][2] Accurate measurement of p60c-src kinase activity is therefore essential for basic research and for the discovery and development of novel c-Src inhibitors.

This application note provides detailed protocols for measuring p60c-src kinase activity using a specific peptide substrate. Both a traditional radioactive assay and a non-radioactive, luminescence-based assay are described to accommodate different laboratory settings and safety considerations. Additionally, a summary of kinetic data and a diagram of the c-Src signaling pathway are included to provide a comprehensive resource for researchers.

p60c-src Signaling Pathway

p60c-src is a key signaling node that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins. Upon activation, c-Src phosphorylates a multitude of downstream substrates, thereby activating several signaling cascades, such as the PI3K-AKT, RAS-MAPK, and STAT3 pathways, which in turn regulate diverse cellular functions.



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Caption: A simplified diagram of the p60c-src signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for p60c-src kinase activity, including specific activity and Michaelis-Menten constants (K_m) for ATP and a common peptide substrate.

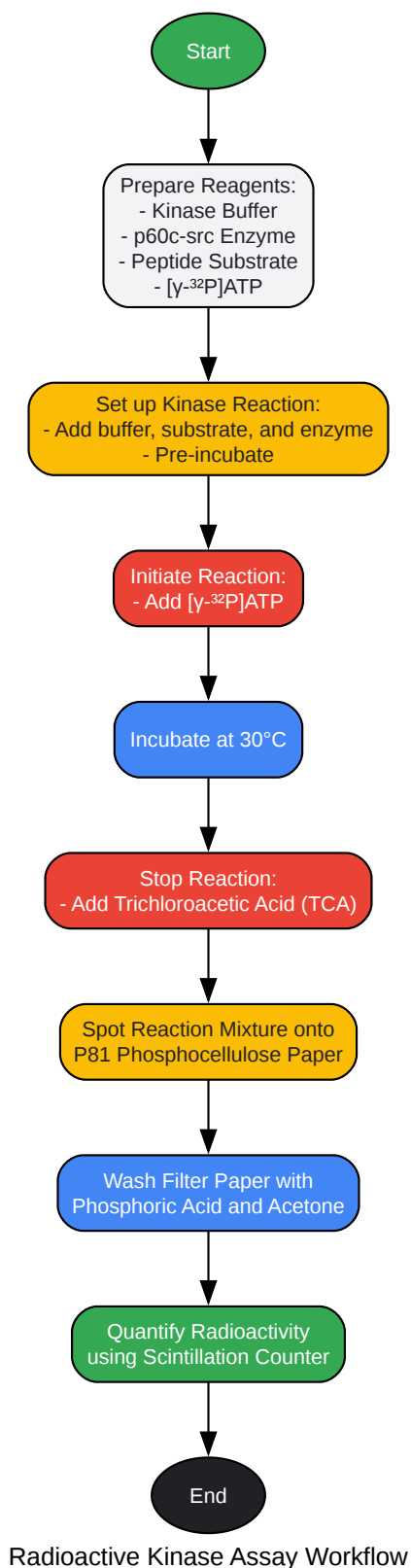
Parameter	Value	Substrate	Source
Specific Activity	~1,000,000 Units/mg	Recombinant human c-Src	[3]
K_m (ATP)	$2.5 \pm 0.5 \mu\text{M}$	IYGEFKKK peptide	
K_m (Peptide)	$70 \pm 10 \mu\text{M}$	IYGEFKKK peptide	
K_m (Peptide)	$494 \mu\text{M}$	SSP peptide	
K_m (Peptide)	0.029 mg/ml and 1.6 mg/ml	poly(E4Y)	

Experimental Protocols

Two primary methods for measuring p60c-src kinase activity are detailed below. The first is a radioactive assay that offers high sensitivity, while the second is a non-radioactive, luminescence-based assay that provides a safer and more convenient alternative.

Protocol 1: Radioactive Filter Binding Assay

This protocol is based on the transfer of the γ -phosphate from [γ - ^{32}P]ATP to a specific peptide substrate by p60c-src. The phosphorylated peptide is then captured on a phosphocellulose filter, and the incorporated radioactivity is quantified.



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Caption: Workflow for the radioactive p60c-src kinase assay.

Materials:

- Purified active p60c-src enzyme
- Src Kinase Substrate Peptide (e.g., KVEKIGEGTYGVVYK)
- Src Kinase Reaction Buffer (SrcRB): 100 mM Tris-HCl, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM dithiothreitol
- [γ -³²P]ATP
- Unlabeled ATP
- 40% Trichloroacetic Acid (TCA)
- 0.75% Phosphoric Acid
- Acetone
- P81 Phosphocellulose paper
- Scintillation vials and cocktail
- Scintillation counter

Procedure:

- Prepare Reagents:
 - Reconstitute the Src Kinase Substrate Peptide to a stock concentration of 1.5 mM in distilled water or SrcRB.
 - Prepare a working solution of [γ -³²P]ATP by diluting the stock with a solution of 500 μ M unlabeled ATP.
 - Dilute the p60c-src enzyme to the desired concentration in SrcRB. The optimal amount of enzyme should be determined empirically.
- Kinase Reaction:

- In a microfuge tube, add 10 µl of SrcRB.
- Add 10 µl of the Src Kinase Substrate Peptide (final concentration 150-375 µM).
- Add 10 µl of the diluted p60c-src enzyme (2-20 Units/assay).
- Pre-incubate the mixture for 5 minutes at 30°C.
- Initiate the reaction by adding 10 µl of the diluted [γ - ^{32}P]ATP.
- Incubate for 10 minutes at 30°C.
- Stopping the Reaction and Sample Processing:
 - Stop the reaction by adding 20 µl of 40% TCA and incubate for 5 minutes at room temperature.
 - Spot 25 µl of the reaction mixture onto the center of a 2 cm x 2 cm P81 phosphocellulose paper square.
 - Wash the paper squares three times for 5 minutes each with 0.75% phosphoric acid.
 - Wash the paper squares once with acetone for 5 minutes.
- Quantification:
 - Transfer the dried paper squares to scintillation vials.
 - Add 5 ml of scintillation cocktail to each vial.
 - Measure the incorporated radioactivity using a scintillation counter.
 - Include a "no enzyme" control to determine the background signal.

Protocol 2: Non-Radioactive ADP-Glo™ Luminescence Assay

This protocol utilizes the ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to

ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Materials:

- Purified active p60c-src enzyme
- Src Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
- Kinase Buffer
- ATP
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare Reagents:
 - Thaw all reagents and bring them to room temperature.
 - Prepare the Kinase Reaction Buffer. A common buffer is 5x Kinase Assay Buffer 1, which is diluted to 1x with water.
 - Prepare the desired concentrations of p60c-src enzyme, substrate, and ATP in the 1x Kinase Assay Buffer.
- Kinase Reaction:
 - To the wells of a white plate, add the test compounds (e.g., potential inhibitors) or vehicle control.
 - Add the p60c-src enzyme to each well (except for the "no enzyme" control).

- Add the substrate/ATP mixture to all wells to initiate the reaction.
- Incubate the plate at 30°C for 45-60 minutes.
- Signal Detection:
 - Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add the Kinase Detection Reagent to all wells to convert the ADP to ATP and generate a luminescent signal.
 - Incubate the plate at room temperature for 30-45 minutes.
- Measurement:
 - Measure the luminescence using a plate-reading luminometer.
 - The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Conclusion

The protocols and information provided in this application note offer a robust framework for the accurate and reliable measurement of p60c-src kinase activity. The choice between the radioactive and non-radioactive methods will depend on the specific needs and resources of the laboratory. These assays are invaluable tools for researchers studying the role of p60c-src in health and disease and for the development of novel therapeutics targeting this important kinase.

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References

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